molecular formula C22H32Cl2N2O4 B2724322 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185546-95-5

1-((2,5-Dimethoxybenzyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2724322
CAS No.: 1185546-95-5
M. Wt: 459.41
InChI Key: IKOOEIKSIYRYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,5-Dimethoxybenzyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H32Cl2N2O4 and its molecular weight is 459.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Protection Groups

Studies have demonstrated the use of 2,6-Dimethoxybenzyl esters as oxidatively removable protecting groups, which are oxidized to generate corresponding carboxylic acids. This method is used in the synthesis of various chemical compounds, highlighting the utility of dimethoxybenzyl groups in protecting carboxylic acids during complex chemical syntheses (Kim & Misco, 1985).

Protective Groups in Synthesis

The 3,4-dimethoxybenzyl group has been used as a novel N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxides. This protective group can be smoothly eliminated, offering a versatile approach to the synthesis of complex molecules (Grunder-Klotz & Ehrhardt, 1991).

Novel Synthetic Routes

Research into the synthesis of new compounds starting from naturally occurring visnagin has led to the creation of novel compounds with potential anti-inflammatory, analgesic, and anticonvulsant activities. This underscores the significance of exploring novel chemical entities for pharmacological applications (El-Sawy et al., 2014).

Crystal Structure Analysis

Investigations into the crystal structures of substituted 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-ones have provided insights into the conformation and weak intermolecular interaction networks of these compounds. This research aids in the understanding of how molecular structure influences physical properties and reactivity (Hattab et al., 2010).

H/K+-ATPase Inhibitors

The development of novel oxime ether type H/K+-ATPase inhibitors demonstrates the potential of such compounds as anti-ulcer agents. This research contributes to the search for more effective treatments for ulcer disease, showcasing the application of chemical synthesis in therapeutic development (Jin et al., 2013).

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4.2ClH/c1-26-21-8-9-22(27-2)18(14-21)16-28-17-20(25)15-23-10-12-24(13-11-23)19-6-4-3-5-7-19;;/h3-9,14,20,25H,10-13,15-17H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOOEIKSIYRYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.